N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a cycloheptapyridazine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxyethyl Group: The benzimidazole core is then alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Cycloheptapyridazine Ring Formation: The cycloheptapyridazine ring is synthesized separately through a series of cyclization reactions involving appropriate precursors.
Coupling of the Two Fragments: The final step involves coupling the benzimidazole derivative with the cycloheptapyridazine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or cycloheptapyridazine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, potentially inhibiting their function. The cycloheptapyridazine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- **N-{[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Uniqueness
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H27N5O3/c1-30-12-11-26-19-10-6-5-9-18(19)24-20(26)14-23-21(28)15-27-22(29)13-16-7-3-2-4-8-17(16)25-27/h5-6,9-10,13H,2-4,7-8,11-12,14-15H2,1H3,(H,23,28) |
InChI Key |
OHLDPWDJPBTCKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
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